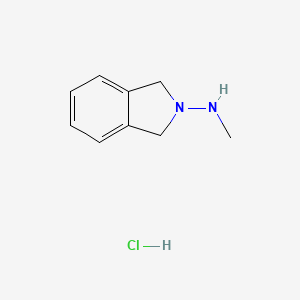

N-Methylisoindolin-2-amine hydrochloride

Description

Contextualization within Amine Chemistry Research

Amines are a fundamental class of organic compounds defined by the presence of a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. ijrpr.commasterorganicchemistry.com This reactivity is central to their extensive role in chemistry and biology. ijrpr.com The field of amine chemistry is vast, covering their synthesis, properties, and applications across pharmaceuticals, agrochemicals, and materials science. ijrpr.cominfopetitenation.ca

Key research trends in amine chemistry include:

Sustainable Synthesis: Developing more efficient and environmentally friendly methods for amine synthesis, such as transition metal-catalyzed reactions. ijrpr.com

Medicinal Chemistry: Amines are integral to a vast number of active pharmaceutical ingredients, with research showing that over 40% of drugs and drug candidates contain an amine structure. ijrpr.comsciencedaily.com Their ability to be modified allows for the fine-tuning of a drug's pharmacological properties. infopetitenation.ca

Materials Science: The unique electronic and physical properties of amines make them valuable components in the creation of polymers, sensors, and other functional materials. ijrpr.com

N-Methylisoindolin-2-amine hydrochloride fits within this context as a secondary amine derivative. The presence of the hydrochloride salt enhances its solubility in aqueous solutions compared to its free base form, a crucial property for many chemical reactions and applications. The basicity and reactivity of the amine group are influenced by the electronic effects of the fused benzene (B151609) ring and the steric hindrance of the isoindoline (B1297411) structure. masterorganicchemistry.com

Significance as a Core Scaffold and Building Block in Synthetic Chemistry Research

The isoindoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.comresearchgate.net This versatility has made isoindoline and its derivatives, like this compound, valuable starting materials or intermediates in organic synthesis. nih.gov

The isoindoline scaffold is a component of numerous clinically approved drugs used to treat a range of conditions, from hypertension to cancer. mdpi.comresearchgate.net Researchers actively synthesize novel isoindoline derivatives to explore their potential biological activities. nih.govtandfonline.comingentaconnect.com For instance, N-substituted isoindolines have been prepared to investigate their cardiovascular and local anesthetic properties. nih.gov

This compound serves as a building block, providing a ready-made isoindoline core that can be further modified. The amine group acts as a handle for synthetic transformations, allowing chemists to attach other molecules or functional groups to build more complex structures. This is a common strategy in drug discovery, where libraries of related compounds are created to screen for biological activity. The synthesis of N-substituted isoindoline-1,3-diones, for example, often involves the reaction of a starting amine with phthalic anhydride (B1165640) derivatives. mdpi.com The use of a pre-formed isoindoline amine like this compound can simplify the synthetic route to target molecules.

Overview of Current and Emerging Research Trajectories for Isoindoline-Based Compounds

The modularity and favorable biological profile of the isoindoline scaffold continue to drive research in several promising directions. rsc.org Current and emerging trajectories focus on leveraging this core structure to address complex challenges in medicine and materials science.

Development of Novel Therapeutics: A significant area of research involves the design and synthesis of new isoindoline derivatives as therapeutic agents. Studies have explored their potential as antidepressant agents, neuroprotective compounds, and inhibitors of key cellular targets like kinases and enzymes involved in cancer. ingentaconnect.comnih.govacs.org For example, isoindoline derivatives have been designed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for immunotherapy and as dual inhibitors of HDAC6 and HSP90 for treating lung cancer. nih.govacs.org

Advanced Synthetic Methodologies: Chemists are continuously developing more efficient ways to synthesize and functionalize the isoindoline core. thieme-connect.com This includes the development of one-pot reactions, solid-phase synthesis, and catalytic methods that allow for the rapid generation of diverse libraries of isoindoline compounds for high-throughput screening. researchgate.netbeilstein-journals.orgnih.gov The Diels-Alder reaction is a particularly powerful method for constructing the isoindoline skeleton. beilstein-journals.orgnih.gov

Modulation of Biological Pathways: Research is ongoing into isoindolin-1-one (B1195906) derivatives that act as positive allosteric modulators (PAMs) of GABA-A receptors, which are important targets for treating neurological disorders like epilepsy. acs.org Other studies have shown that isoindoline derivatives can exhibit neuroprotective effects by mitigating oxidative stress in neuronal cells. tandfonline.com

Applications in Materials Chemistry: Beyond medicine, the unique photophysical properties of some isoindole derivatives make them suitable for applications as dyes and fluorophores. researchgate.netnih.gov

This sustained research interest underscores the importance of the isoindoline scaffold and, by extension, compounds like this compound that serve as key intermediates in the exploration of this versatile chemical space.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-1,3-dihydroisoindol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c1-10-11-6-8-4-2-3-5-9(8)7-11;/h2-5,10H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRBYDYNADGXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1CC2=CC=CC=C2C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies of N Methylisoindolin 2 Amine Hydrochloride

Established Synthetic Routes to N-Methylisoindolin-2-amine Hydrochloride

The preparation of this compound has been approached through various multi-step synthetic strategies. These methods are continually being refined to enhance yield and purity, which are critical for its subsequent applications in research and development.

Multi-Step Synthesis Approaches and Reaction Conditions

A prevalent method for the synthesis of N-amino compounds like this compound involves a two-step nitrosation-reduction sequence starting from the corresponding secondary amine. google.com In this process, the secondary amine is first treated with nitrous acid or an equivalent reagent to form an N-nitroso intermediate. google.com This reaction is typically carried out in a water-miscible solvent, with methanol (B129727) being a preferred choice. The solution is cooled, and the pH is adjusted to 3 or below before the addition of a nitrite (B80452) salt. google.com

Following the nitrosation step, the N-nitroso compound is reduced. A common approach employs zinc dust under neutral pH conditions to yield the primary amine. google.com The final step involves the reaction with a strong acid, such as hydrochloric acid, to isolate the desired N-amino compound as its hydrochloride salt through crystallization or distillation. google.com

Alternative procedures have been explored to optimize this synthesis. For instance, different solvents and buffering agents can be utilized. One such modification involves dissolving the starting secondary amine in acetonitrile (B52724), adding concentrated hydrochloric acid, and then introducing a solution of sodium nitrite. google.com In this variation, the pH is adjusted to approximately 7 with ammonium (B1175870) acetate (B1210297), followed by the addition of zinc dust and more ammonium acetate. google.com

The table below summarizes the key reagents and conditions for a representative synthesis of a related compound, 1-Amino-2-methylindoline Hydrochloride, which follows a similar synthetic logic.

| Step | Reagents and Conditions |

| Nitrosation | 2-methylindoline, Methanol, Concentrated Hydrochloric Acid, Sodium Nitrite solution |

| Cooled to 15°C, slow addition of sodium nitrite. | |

| Reduction | Zinc dust, Ammonium Carbonate solution |

| pH adjusted to ~7.5 with Sodium Bicarbonate before adding Zinc. | |

| The mixture is stirred at a low temperature, then warmed and filtered. | |

| Alternative Reduction | Zinc dust, Ammonium Acetate |

| pH adjusted to ~7 with Ammonium Acetate, followed by the addition of Zinc dust. |

Optimization of Synthetic Yields and Purity for Research Applications

The efficiency and purity of the synthesized this compound are paramount for its use in further chemical transformations. Optimization of the synthetic route often focuses on controlling reaction parameters such as temperature, pH, and the rate of reagent addition.

During the nitrosation step, maintaining a low temperature (typically between 0°C and 30°C, preferably 5°C to 15°C) is crucial to control the reaction and prevent side reactions. google.com The pH must be carefully controlled to be 3 or below to facilitate the formation of the N-nitroso intermediate. google.com

In the reduction step, the choice of reducing agent and buffering system can significantly impact the yield and purity. The use of zinc dust in combination with ammonium carbonate or ammonium acetate at a neutral pH has been shown to be effective. google.com The reaction temperature during reduction is also a critical parameter that needs to be carefully monitored.

Purification of the final product is typically achieved through crystallization. The selection of an appropriate solvent system is key to obtaining a high-purity crystalline product. For instance, after extraction with a solvent like toluene, acidification with hydrochloric acid can induce crystallization of the hydrochloride salt.

This compound as a Key Intermediate in Complex Molecule Synthesis

The isoindoline (B1297411) core is a prevalent structural motif in a number of clinically used drugs. mdpi.com Consequently, this compound, as a derivative of this core, is a valuable intermediate for the synthesis of a variety of complex molecules with potential biological activity.

Application in the Synthesis of Amide Derivatives

Amide derivatives are of significant interest in medicinal chemistry due to their presence in a vast number of pharmaceutical compounds. sphinxsai.com The synthesis of N-methyl amides, in particular, is an area of active research. nih.gov this compound can serve as a precursor to novel amide derivatives. The primary amine group of the molecule can react with activated carboxylic acids or their derivatives to form an amide bond.

The general synthesis of amides often involves the reaction of a carboxylic acid with an amine. sphinxsai.com In the context of this compound, its amine functionality can be coupled with various carboxylic acids to generate a library of amide derivatives. These reactions can be facilitated by coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride.

Incorporation into Isoindolin-1-one (B1195906) Frameworks for Novel Compound Design

The isoindolin-1-one scaffold is a key structural component in many natural products and pharmaceutical molecules with a broad spectrum of biological activities. nih.gov Various synthetic strategies have been developed to access these important heterocyclic compounds. organic-chemistry.org

This compound can be a valuable starting material for the synthesis of N-substituted isoindolin-1-ones. For example, it can be envisioned that the amine group could participate in reactions with precursors that lead to the formation of the isoindolin-1-one ring system. One general approach to isoindolin-1-ones involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines. organic-chemistry.org

Another strategy involves the reaction of 2-cyanobenzaldehyde with amines, followed by cyclization. nih.gov While specific examples detailing the direct use of this compound in these exact reactions are not prevalent in the provided search results, its chemical structure makes it a suitable candidate for incorporation into such synthetic schemes.

The table below outlines some general synthetic routes to isoindolin-1-one derivatives.

| Starting Materials | Key Reaction Type |

| 2-Carboxybenzaldehyde and Amines | Reductive C-N coupling and intramolecular amidation organic-chemistry.org |

| 2-Acetylbenzoic acid and Primary Amines | 'One-pot' two-component reaction researchgate.net |

| 3-Alkylidenephtalides and Primary Amines | Ultrasound-assisted synthesis nih.gov |

| 2-Cyanobenzaldehyde and 2-Nitroaniline derivatives | Nucleophilic addition followed by cyclization and rearrangement nih.gov |

Role in the Generation of Diverse Heterocyclic Compound Libraries

The isoindoline framework is a versatile scaffold for the development of diverse libraries of heterocyclic compounds. mdpi.com As a functionalized isoindoline derivative, this compound can be a key starting point for the synthesis of various heterocyclic systems.

For instance, the amine group can be a handle for further chemical modifications, leading to the construction of fused ring systems or the attachment of other heterocyclic moieties. The development of efficient synthetic methods for novel molecules possessing the isoindoline core is an active area of research. mdpi.com

The versatility of the isoindoline scaffold is demonstrated by its presence in a range of approved drugs with diverse therapeutic applications, including treatments for multiple myeloma, leukemia, inflammation, and hypertension. mdpi.com By utilizing this compound as a building block, medicinal chemists can explore new chemical space and potentially discover novel compounds with valuable biological properties.

Strategies for Functional Group Derivatization in Research

The modification of this compound and related heterocyclic amine structures is a critical aspect of medicinal chemistry and analytical research. Derivatization strategies are primarily employed to explore structure-activity relationships (SAR) and to enhance the compound's properties for analytical detection and quantification.

Chemical Modification for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For molecules based on the indoline or isoindoline scaffold, SAR investigations involve systematic modifications of the core structure to identify key pharmacophoric features and optimize activity.

Research on related indoline derivatives has shown that modifying the core scaffold can lead to compounds with improved potency and reduced toxicity. nih.govnih.gov A common approach involves introducing various substituents at different positions of the heterocyclic ring system to probe the steric and electronic requirements of the biological target. For instance, in a series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives, modifications were made to the indoline moiety to explore their inhibitory activities against NF-κB. nih.gov Similarly, a thorough SAR investigation of a tricyclic indoline compound identified regions of the molecule that could be modified without losing the ability to resensitize methicillin-resistant Staphylococcus aureus to β-lactam antibiotics, leading to the discovery of a more potent analogue. nih.gov

Key modification strategies in SAR studies of similar heterocyclic structures include:

Substitution on the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups to the benzene (B151609) ring portion of the isoindoline structure can modulate the compound's electronic properties and its interaction with biological targets.

Modification of the N-Alkyl Group: Altering the N-methyl group to other alkyl or functionalized groups can impact the compound's lipophilicity, steric profile, and metabolic stability. Studies on related compounds have shown that biological activity can be highly dependent on the steric bulk at this position. mdpi.com

Introduction of Substituents on the Pyrrolidine Ring: Adding substituents to the saturated five-membered ring can create new chiral centers and influence the conformational preferences of the molecule, which can be crucial for receptor binding.

These studies systematically map the chemical space around the core scaffold to build a comprehensive understanding of the structural requirements for a desired biological effect.

Table 1: Examples of Structural Modifications in Indoline-Related Compounds for SAR Studies

| Compound Class | Modification Site | Substituents Explored | Impact on Biological Activity | Reference |

| Tricyclic Indolines | Aryl Sulfonamide | Various substituted phenyl groups | Identified optimal substituents for resensitizing MRSA to antibiotics. | nih.gov |

| Indoline-2-carboxylic acid amides | Indoline N-substituent | Boc group vs. other substituents | Intermediates with a Boc group showed outstanding NF-κB inhibitory activity. | nih.gov |

| Benzo[e] chemicalbook.comoxazepin-2(3H)-ones | N-1 substituent of the cyclic amide | Methyl, ethyl, isopropyl, cyclopentyl | Activity was found to be dependent on the steric bulk at this position; small groups were inactive, while larger groups restored activity. | mdpi.com |

Derivatization for Enhanced Analytical Performance in Research

In analytical chemistry, the accurate detection and quantification of compounds are paramount. Aliphatic and some heterocyclic amines, including this compound, often lack strong chromophores or fluorophores, making their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging. sigmaaldrich.com Chemical derivatization is a widely used strategy to overcome these limitations by covalently attaching a tag to the analyte that imparts desirable analytical properties. sigmaaldrich.comresearchgate.net

The primary goals of derivatization for enhanced analytical performance are:

Introduction of a Chromophore or Fluorophore: Attaching a molecule with high molar absorptivity or fluorescence quantum yield significantly enhances detection sensitivity. sigmaaldrich.com

Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of an analyte, leading to better peak shape, resolution, and retention times in chromatographic separations.

Increased Ionization Efficiency for Mass Spectrometry: Tagging an analyte can improve its ionization efficiency in techniques like electrospray ionization mass spectrometry (ESI-MS), leading to lower detection limits. nih.govresearchgate.net

This process can be performed before the chromatographic separation (pre-column derivatization) or after separation but before detection (post-column derivatization). Pre-column derivatization is more common and allows for the separation of excess reagent from the derivatized analyte. sigmaaldrich.com

A variety of reagents have been developed for the derivatization of primary and secondary amines. For example, tosylation is a method used to derivatize amines for analysis by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). researchgate.net Other common derivatizing agents include dansyl chloride, 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), and phenyl isothiocyanate. sigmaaldrich.comscribd.com The choice of reagent depends on the analyte's structure, the analytical technique being used, and the sample matrix.

For instance, a dual derivatization scheme has been developed to tag amine, hydroxyl, and carboxylate groups in a single analysis, which increases the analyte's proton affinity and hydrophobicity, thereby improving sensitivity by over 75-fold in ESI-MS. nih.gov Such methods are crucial for detecting trace amounts of amine-containing compounds in complex biological or pharmaceutical samples. researchgate.netmdpi.com

Table 2: Common Derivatization Reagents for Amines for Enhanced Analytical Detection

| Derivatizing Reagent | Functional Group Targeted | Detection Method | Advantages | Reference |

| Tosyl Chloride | Primary/Secondary Amines | LC-MS/MS | Improves ionization efficiency and chromatographic retention. | researchgate.net |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Primary Amines | HPLC-Fluorescence | Good selectivity in aqueous solution, mild reaction conditions, and excellent derivative stability. | sigmaaldrich.com |

| Phenyl Isothiocyanate (PITC) | Primary/Secondary Amines | HPLC-UV | Reacts under mild conditions; widely used for amino acid analysis. | scribd.com |

| 2,3-diaminonaphthalene (DAN) | Nitrite (forms NAT which is detected) | LC-MS/MS | Stable derivatization, enhanced accuracy, sensitivity, and selectivity for nitrite analysis. | mdpi.com |

| Dimethylaminoacetyl chloride & N,N-Diethylethylenediamine | Amines, Hydroxyls, Carboxylates | ESI-MS | Increases proton affinity and hydrophobicity; inverts anionic charge to cationic. | nih.gov |

Structure Activity Relationship Sar and Structural Biology Investigations of N Methylisoindolin 2 Amine Hydrochloride Derivatives

Methodologies for SAR Elucidation

The systematic investigation of how chemical structure relates to biological activity is fundamental to drug discovery and chemical biology. For the N-Methylisoindolin-2-amine hydrochloride scaffold, several key methodologies have been employed to build a comprehensive understanding of its SAR.

The generation of compound libraries is a cornerstone of SAR exploration. By systematically modifying the core this compound structure, researchers can probe the influence of different substituents and structural alterations on biological activity. The design of these libraries often focuses on several key diversification points on the isoindoline (B1297411) ring and the N-methylamine group. For instance, substitutions on the aromatic ring of the isoindoline nucleus can be varied to explore the effects of electron-donating and electron-withdrawing groups on potency and selectivity. Similarly, modifications to the N-methyl group can provide insights into the steric and electronic requirements of the binding pocket.

A common strategy involves parallel synthesis techniques to rapidly generate a diverse set of analogs. These libraries are then screened against biological targets of interest to identify initial "hit" compounds. Subsequent rounds of library design and synthesis focus on optimizing these hits to improve their desired properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR studies have been instrumental in predicting the activity of novel analogs and prioritizing synthetic efforts.

These models are built using a training set of compounds for which the biological activity has been experimentally determined. A variety of molecular descriptors, which quantify different aspects of a molecule's structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound in the training set. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates these descriptors with biological activity. The resulting QSAR model can then be used to predict the activity of new compounds based solely on their chemical structure, thereby accelerating the discovery of more potent and selective molecules.

Impact of the this compound Moiety on Biological Activity

The three-dimensional shape of a molecule is critical for its ability to bind to a biological target. Conformational analysis of this compound derivatives aims to identify the low-energy conformations that the molecule can adopt and to determine which of these is the "bioactive conformation" – the shape it assumes when bound to its target.

Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to experimentally determine the solid-state and solution-phase conformations of these compounds. Computational methods, including molecular mechanics and quantum mechanics calculations, are also employed to explore the conformational landscape and estimate the relative energies of different conformers. Understanding the bioactive conformation is essential for designing new analogs that are pre-organized to adopt this shape, potentially leading to increased binding affinity and potency.

The isoindoline ring system is a key structural feature of this compound that plays a multifaceted role in molecular recognition and binding. This bicyclic system provides a rigid scaffold that correctly orients the appended functional groups for optimal interaction with the target protein.

The aromatic ring of the isoindoline moiety can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with aromatic amino acid residues in the binding site. Furthermore, the nitrogen and methylamino groups can act as hydrogen bond donors and acceptors, forming crucial hydrogen bonds that anchor the molecule in the binding pocket. The specific substitution pattern on the isoindoline ring can fine-tune these interactions, leading to variations in binding affinity and selectivity across a series of analogs.

Molecular Interaction Studies of this compound Derivatives

To gain a detailed understanding of how this compound derivatives exert their biological effects, it is necessary to study their interactions with their molecular targets at an atomic level. Techniques such as X-ray co-crystallography, where the compound is crystallized with its target protein, can provide a snapshot of the binding mode and reveal the key intermolecular interactions.

Below is an interactive data table summarizing the impact of structural modifications on the biological activity of hypothetical this compound derivatives:

| Derivative | R1 Substituent (on aromatic ring) | R2 Substituent (on amine) | Relative Biological Activity |

| 1 | H | CH3 | 1x |

| 2 | 4-Cl | CH3 | 5x |

| 3 | 4-OCH3 | CH3 | 0.5x |

| 4 | H | C2H5 | 0.8x |

| 5 | 5-F | CH3 | 3x |

This table illustrates how modifications at different positions of the this compound scaffold can significantly impact biological activity. For example, the addition of a chlorine atom at the 4-position of the aromatic ring (Derivative 2) increases activity five-fold compared to the unsubstituted parent compound (Derivative 1), suggesting a favorable interaction in that region of the binding site. Conversely, an electron-donating methoxy (B1213986) group at the same position (Derivative 3) reduces activity.

Ligand-Target Binding Characterization (e.g., Hydrogen Bonding, Steric Interactions)

The interaction of isoindoline derivatives with their biological targets is often characterized by a combination of hydrogen bonding and steric or hydrophobic interactions, which are crucial for their affinity and selectivity.

For instance, in the development of inhibitors for the Brd4 bromodomain, a key target in cancer therapy, derivatives of aristoyagonine (B1246166), which feature an isoindolinone moiety, have been studied. Molecular docking models of these compounds revealed critical hydrogen bonds. The carbonyl oxygen of the isoindolinone ring is capable of forming a direct hydrogen bond with the amino acid residue Asn140. Additionally, a water-mediated hydrogen bond can be established with Tyr97. The fused ring system of the isoindoline core contributes to binding through hydrophobic interactions with residues such as Pro82 and Leu92.

In a different context, novel phenyl and pyridyl substituted isoindolines have been investigated for their antitumor activity, which is linked to their ability to bind DNA. These derivatives can act as potent DNA intercalators, a binding mode that is highly dependent on the nature and position of the substituents on the isoindoline framework.

The table below summarizes key interactions for different isoindoline derivatives.

| Derivative Class | Target | Key Interacting Residues/Moieties | Type of Interaction |

| Aristoyagonine Derivatives | Brd4 Bromodomain | Asn140, Tyr97 | Hydrogen Bonding |

| Pro82, Leu92, Val87, Phe83 | Hydrophobic Interactions | ||

| Phenyl & Pyridyl Isoindolines | DNA | DNA Base Pairs | Intercalation |

X-ray Co-crystallography and Structural Determinants of Activity

X-ray crystallography is a powerful tool for elucidating the three-dimensional structure of ligand-protein complexes at an atomic level, providing invaluable insights for structure-based drug design.

For isoindole derivatives, X-ray crystallography has been used to confirm their molecular structures and understand how they interact with their targets. For example, the crystal structure of stable 2H-isoindoles has been determined, confirming their isomeric form in the solid state. In studies of 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives, single crystal X-ray diffraction confirmed their monoclinic crystal system and provided data on their molecular geometry.

In the case of aristoyagonine derivatives targeting the Brd4 bromodomain, while a co-crystal structure was not explicitly detailed in the provided search results, the docking models were based on existing crystal structures of the target protein. Such models predict that the precise orientation of the isoindolinone scaffold within the binding pocket is a key determinant of inhibitory activity. Modifications to the isoindolinone core, such as the introduction of different substituents, can significantly alter the binding affinity by affecting these interactions. For example, replacing a methoxy group with a smaller hydrogen atom at certain positions on the aristoyagonine scaffold was found to increase the inhibitory activity against the Brd4 enzyme. This highlights the importance of steric factors in the binding of these ligands.

The following table presents crystallographic data for representative isoindoline-containing structures.

| Compound/Derivative | Crystal System | Space Group | Key Structural Feature |

| 2H-isoindoles | - | - | Confirmed 2H-isomer in solid phase |

| 2-(4-arylthiazol-2-yl)isoindoline-1,3-diones | Monoclinic | P21/n | - |

Pharmacological and Biochemical Mechanism Studies of N Methylisoindolin 2 Amine Hydrochloride Derivatives Preclinical Focus

In Vitro Approaches to Target Identification and Validation

In vitro studies are fundamental to identifying the molecular targets of novel compounds and validating their therapeutic potential. For derivatives based on the isoindoline (B1297411) scaffold, these approaches have included enzyme inhibition assays, receptor binding studies, and cellular assays to measure biological responses.

Enzyme Inhibition Assays (e.g., S-Adenosyl-L-Homocysteine Hydrolase (SAHase) Inhibition, Brd4 Bromodomain Inhibition, Perforin (B1180081) Inhibition)

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. Derivatives of N-Methylisoindolin-2-amine have been investigated for their ability to inhibit several key enzymes implicated in disease.

S-Adenosyl-L-Homocysteine Hydrolase (SAHase) Inhibition: S-adenosyl-L-homocysteine hydrolase (SAHase) is a critical enzyme that regulates cellular methylation reactions, which are vital for numerous biological processes. researchgate.netnih.gov Inhibition of SAHase leads to the accumulation of S-adenosyl-L-homocysteine (SAH), which in turn inhibits methyltransferases, making SAHase a target for immunosuppressive and antiviral therapies. researchgate.netnih.gov In a study exploring modifications of enzyme inhibitors, the replacement of an indane group with an isoindoline moiety in one series of compounds led to a four-fold increase in inhibitory potency against SAHase, demonstrating the significance of the isoindoline structure in enhancing activity. scribd.com Specifically, an isoindoline derivative (compound 24 in the study) showed an IC₅₀ value of 0.013 µM, highlighting its potent inhibition of the enzyme. scribd.com

Brd4 Bromodomain Inhibition: Bromodomain and extra-terminal domain (BET) proteins, such as BRD4, are epigenetic readers that recognize acetylated lysine (B10760008) on histones, playing a crucial role in gene transcription. nih.gov Their involvement in cancer has made them attractive drug targets. nih.gov While broad research on BRD4 inhibitors is extensive, specific studies directly linking N-Methylisoindolin-2-amine hydrochloride are limited. However, compounds incorporating the structurally related isoindolin-1-one (B1195906) core have been evaluated as part of inhibitor development programs.

Perforin Inhibition: Perforin is a protein used by cytotoxic T lymphocytes and natural killer (NK) cells to eliminate target cells, but its inappropriate activity can contribute to autoimmune diseases and transplant rejection. Research has explored isoindolin-1-one derivatives as perforin inhibitors. While replacement of an isobenzofuranone core with an N-methylisoindolin-2-one structure resulted in a total loss of activity in one series, this highlights the specific structural requirements for potent inhibition and the role of the isoindoline scaffold in structure-activity relationship (SAR) studies. researchgate.net

Carbonic Anhydrase Inhibition: Novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) I and II isozymes. nih.gov These zinc-dependent enzymes are involved in critical physiological processes like pH balance and respiration. nih.gov Certain sulfamate-containing isoindolinone derivatives demonstrated potent inhibition, with Kᵢ values superior to the standard inhibitor acetazolamide, suggesting a high affinity for the enzyme's active site. nih.gov

| Derivative Class | Enzyme Target | Key Finding | Reported Value | Source |

|---|---|---|---|---|

| Methylhydrazine analogue with isoindoline | S-Adenosyl-L-Homocysteine Hydrolase (SAHase) | Potent enzyme inhibition | IC₅₀ = 0.013 µM | scribd.com |

| Sulfamate-containing isoindolinone (Compound 2c) | Carbonic Anhydrase I (hCA I) | More effective than standard inhibitor | Kᵢ = 11.48 ± 4.18 nM | nih.gov |

| Sulfamate-containing isoindolinone (Compound 2c) | Carbonic Anhydrase II (hCA II) | More effective than standard inhibitor | Kᵢ = 9.32 ± 2.35 nM | nih.gov |

| Sulfamate-containing isoindolinone (Compound 2f) | Carbonic Anhydrase I (hCA I) | More effective than standard inhibitor | Kᵢ = 16.09 ± 4.14 nM | nih.gov |

| Sulfamate-containing isoindolinone (Compound 2f) | Carbonic Anhydrase II (hCA II) | More effective than standard inhibitor | Kᵢ = 14.87 ± 3.25 nM | nih.gov |

Receptor Binding Studies

The interaction of a compound with specific receptors is a key determinant of its pharmacological effect. The isoindoline core is present in molecules that bind to several important receptors.

GABAₐ Receptor Modulation: The GABAₐ receptor is a major therapeutic target for epilepsy. A series of novel 2,7-disubstituted isoindolin-1-one derivatives were designed as positive allosteric modulators (PAMs) of GABAₐ receptors. acs.org Extensive structure-activity relationship studies led to the identification of highly potent PAMs with EC₅₀ values in the nanomolar range. acs.org Notably, a lead compound, Cpd48, was found to bind at a novel site (the β/α interface of the transmembrane domain), distinct from classical benzodiazepines, suggesting it may overcome benzodiazepine (B76468) resistance. acs.org

Dopamine (B1211576) Receptor Interaction: The isoindoline structure is a focus of research for developing agents targeting neurodegenerative diseases like Parkinson's. researchgate.net In silico molecular docking studies have been performed to assess the binding affinity of newly synthesized isoindoline derivatives with the human dopamine D2 receptor. These computational studies help predict how the molecules will interact with the receptor's binding site. researchgate.net

Cereblon (CRBN) Binding: Immunomodulatory drugs (IMiDs®) that feature an isoindoline-based structure, such as lenalidomide (B1683929), exert their effects by binding to the receptor protein cereblon. mdpi.comnih.gov This binding event is central to their potent antineoplastic and anti-inflammatory properties. mdpi.com

Cellular Assays for Investigating Biological Responses (e.g., Cell Survival, Proliferation)

Cellular assays provide a crucial link between molecular target engagement and the physiological outcome in a living system. Derivatives of isoindoline have been evaluated in various cell-based models to assess their effects on cell survival and proliferation, particularly in the context of cancer.

New isoindolinone derivatives have been shown to inhibit the growth of various cancer cell lines. nih.gov For instance, novel 3-methyleneisoindolinones were tested for their cytotoxic potential against CAL27 head and neck squamous carcinoma cells using MTT assays, with several derivatives showing significant toxicity to the cancer cells. acs.org Other studies have demonstrated that tryptophanol-derived isoindolinones exhibit antiproliferative activity in human colorectal carcinoma HCT116 cell lines. mdpi.com Furthermore, a patent application disclosed new isoindoline compounds with potent antiproliferative activities against Namalwa cells and various solid tumor cell lines, including colorectal, pancreatic, prostate, and breast cancer, with activity in the sub-nanomolar to low-nanomolar range. nih.gov In neuroprotection studies, certain isoindoline-dione derivatives were found to increase the viability of SH-SY5Y neuroblastoma cells under oxidative stress. nih.gov

| Derivative Class | Cell Line | Assay Type | Biological Response | Source |

|---|---|---|---|---|

| 3-Methyleneisoindolinones | CAL27 (Head and Neck Cancer) | MTT Assay | Inhibition of cell growth | acs.org |

| Tryptophanol-derived isoindolinones | HCT116 (Colorectal Carcinoma) | Proliferation Assay | Antiproliferative activity | mdpi.com |

| Isoindolinone with urea/amide linkers | Namalwa, Colorectal, Pancreatic, Prostate, Breast Cancer | Proliferation Assay | Potent antiproliferative activity (sub-nM to low nM) | nih.gov |

| Isoindoline-dione derivatives | SH-SY5Y (Neuroblastoma) | Cell Viability Assay (H₂O₂) | Increased viability under oxidative stress | nih.gov |

| Sulfamate-containing isoindolinone (Compound 2a) | A549 (Lung Cancer) | WST-1 Assay | Dose-dependent anticancer activity | nih.gov |

| Sulfamate-containing isoindolinones | L929 (Healthy Fibroblast) | WST-1 Assay | No cytotoxic effects observed | nih.gov |

Exploration of Molecular and Cellular Pathways Modulation

Beyond identifying initial targets, research aims to understand how these compounds modulate the complex intracellular signaling pathways that govern cellular function.

Modulation of Specific Biochemical Pathways and Fluxes

Derivatives of isoindoline can influence multiple signaling cascades critical to cell fate.

PI3K/AKT/mTOR Pathway: The PI3Kγ enzyme is often upregulated in gastric carcinoma and promotes an immunosuppressive tumor environment through the AKT/mTOR pathway. nih.gov Molecular modeling studies have investigated isoindolin-1-one derivatives as potential inhibitors of PI3Kγ, aiming to disrupt this pathway. nih.gov Additionally, studies on 3-methyleneisoindolinones in head and neck cancer cells suggest they act as modulators of the PI3K-Akt pathway, leading to cell cycle arrest. acs.org

Oxidative Stress Pathways: In neuronal-like cells, certain isoindoline-dione derivatives have demonstrated a neuroprotective effect by modulating oxidative stress pathways. nih.gov These compounds were shown to reduce intracellular reactive oxygen species and increase the gene expression of NRF2, a key transcription factor in the cellular antioxidant response. nih.gov Other isoindolinone derivatives were found to induce oxidative stress and disrupt the mitochondrial membrane potential in cancer cells, contributing to their anticancer effect. acs.org

Inflammatory Pathways: Immunomodulatory drugs (IMiDs) containing the isoindoline core are potent inhibitors of TNF-α production, a key cytokine in inflammatory pathways. nih.gov

Characterization of Molecular and Protein Complex Interactions

Understanding how a drug interacts with its target protein and affects the formation of larger protein complexes is essential for elucidating its mechanism of action. beilstein-journals.org

Interaction with Protein Kinases: The natural product staurosporine, which contains an isoindole moiety, is a potent inhibitor of protein kinases. nih.gov It functions by targeting the adenosine-binding pocket of the enzyme, mimicking aspects of the natural substrate and leading to significant antiproliferative effects. nih.gov

Interaction with E3 Ubiquitin Ligase Complex: As previously mentioned, isoindoline-based immunomodulatory drugs like lenalidomide bind to cereblon (CRBN). mdpi.comnih.gov This interaction recruits specific substrate proteins to the CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation is the basis for the therapeutic effects seen in multiple myeloma.

Interaction with α-Synuclein: In the context of Parkinson's disease, the reactive metabolite DOPAL can mediate the crosslinking of α-synuclein proteins. This process involves the formation of an isoindole linkage, which can establish a pathway for the oligomerization of α-synuclein, a key event in the disease's pathology. nih.gov

Computational Modeling of Interactions: Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to characterize the interactions between isoindoline derivatives and their protein targets. nih.govnih.gov For example, MD simulations of isoindolin-1-one derivatives with PI3Kγ have been used to assess the stability of the protein-ligand complex and identify key molecular interactions. nih.gov Similarly, docking studies have been used to predict the binding affinity and mode of interaction for isoindoline derivatives with targets like the dopamine D2 receptor and acetylcholinesterase. researchgate.netnih.gov These studies provide detailed, atom-level insights into how these compounds engage with their biological targets.

Preclinical In Vivo Efficacy Studies in Non-Human Models

Pharmacodynamic Markers in Animal Models

No studies describing the use of this compound derivatives in animal models to assess pharmacodynamic markers were found. Research in this area would typically involve measuring the biochemical and physiological effects of the compounds over time to understand their mechanism of action in a living organism. This could include, but is not limited to, receptor occupancy studies, measurement of downstream signaling molecules, or changes in neurotransmitter levels. Without specific research on this class of compounds, no data can be presented.

Efficacy Assessment in Disease Models (e.g., Neurodegenerative Disease Models)

There is no available information from preclinical studies assessing the efficacy of this compound derivatives in any animal models of disease, including those for neurodegenerative conditions. Such studies would be essential to determine the therapeutic potential of these compounds. This would involve administering the compound to animal models (e.g., transgenic mice for Alzheimer's or toxin-induced models of Parkinson's disease) and evaluating its effects on disease-related behavioral and pathological endpoints. The absence of these studies means no data on efficacy can be reported.

Due to the lack of available data, no data tables or a list of compound names can be generated.

Analytical Methodologies for Research and Characterization of N Methylisoindolin 2 Amine Hydrochloride

Chromatographic Techniques for Separation and Quantification of N-Methylisoindolin-2-amine Hydrochloride and its Derivatives

Chromatographic methods are central to the separation and quantification of this compound from synthesis precursors, byproducts, and potential degradants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for these applications.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. researchgate.net this compound, being a salt, is non-volatile. Therefore, its analysis by GC requires a derivatization step to convert it into a more volatile and thermally stable form. sigmaaldrich.com This process modifies the analyte's functional groups to improve its chromatographic properties. researchgate.netgcms.cz

Common derivatization strategies for secondary amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form volatile trifluoroacetamides. gcms.cz

Silylation: Reaction with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (TMS) group. sigmaaldrich.com This is a widely used technique for amines. researchgate.net

Carbamate Formation: Reaction with chloroformates, such as propyl chloroformate, to generate carbamate derivatives. phenomenex.com

The choice of derivatization reagent depends on the analyte's reactivity and the desired sensitivity. researchgate.net The derivatized sample is then injected into the GC, where it is separated, typically on a non-polar capillary column (e.g., DB-5MS). nih.govmdpi.com Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS (catalyst) |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium (1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | FID or MS |

Mass Spectrometry-Based Characterization in Research

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of molecular identity. It provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Molecular Identification

LC-MS/MS combines the separation power of HPLC with the detection specificity and sensitivity of tandem mass spectrometry. jfda-online.com For this compound, an electrospray ionization (ESI) source in positive ion mode is typically used, as the amine group is readily protonated. The initial MS scan would confirm the presence of the molecular ion [M+H]⁺ corresponding to the free base form of the compound.

Tandem MS (MS/MS) involves selecting the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. wikipedia.org The fragmentation pattern provides a structural fingerprint of the molecule. For an isoindoline (B1297411) derivative, characteristic fragmentation would likely involve cleavages of the heterocyclic ring and the N-N bond. scirp.orgnih.gov The fragmentation pathways help to confirm the connectivity of the atoms within the molecule. wikipedia.orglibretexts.org

Derivatization Strategies for Enhanced MS Sensitivity and Selectivity

While ESI is generally effective for amines, derivatization can be employed to enhance ionization efficiency and, consequently, sensitivity, particularly for trace-level analysis. nih.govnih.gov The goal is to introduce a group into the molecule that is more easily ionized or has a high proton affinity. tandfonline.com

Strategies include:

Benzoylation: Reaction with benzoyl chloride can be used to derivatize primary and secondary amines, which can improve chromatographic retention and ionization. nih.gov

Dansylation: Using dansyl chloride to attach a fluorescent tag that also enhances MS signal. rsc.org

Charge-Switch Derivatization: Introducing a permanently charged group (e.g., a quaternary ammonium) to ensure the analyte is always charged, leading to a strong and consistent MS signal. tandfonline.com

These strategies are particularly useful when analyzing complex biological matrices where low detection limits are required. utah.edu

Spectroscopic Characterization Methods for Research Applications

Spectroscopic methods provide detailed information about the compound's chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for unambiguous structure determination. nih.gov For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the isoindoline ring, the methylene protons, and the N-methyl protons. mdpi.com The chemical shifts, integration values, and coupling patterns provide definitive structural information. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. acgpubs.org

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups. The spectrum of this compound would exhibit characteristic absorption bands. As a secondary amine salt, it is expected to show a broad N-H⁺ stretching band in the region of 2400-2800 cm⁻¹ and an NH₂⁺ deformation (bending) vibration between 1620 and 1560 cm⁻¹. cdnsciencepub.comspectroscopyonline.comcdnsciencepub.comresearchgate.net Other key peaks would include C-H stretching for the aromatic and aliphatic portions and C=C stretching for the aromatic ring. nih.govrockymountainlabs.com

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. Isoindoline derivatives typically show absorption maxima in the near ultraviolet (NUV) region, often between 220-240 nm, corresponding to the π → π* transitions of the aromatic system. acgpubs.orgresearchgate.net

| Technique | Expected Observation | Reference |

|---|---|---|

| ¹H NMR | Signals for aromatic, methylene, and methyl protons. | mdpi.comchemicalbook.com |

| ¹³C NMR | Signals for aromatic carbons (~120-140 ppm), methylene carbons, and methyl carbon. | nih.govacgpubs.org |

| FTIR (cm⁻¹) | Broad N-H⁺ stretch (2400-2800), NH₂⁺ bend (1560-1620), Aromatic C-H stretch (~3000-3100), Aliphatic C-H stretch (~2850-2960), Aromatic C=C stretch (~1450-1600). | cdnsciencepub.comspectroscopyonline.comcdnsciencepub.com |

| UV-Vis (nm) | Absorbance maximum in the ~220-240 nm range. | acgpubs.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) for Structural Elucidaion of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the definitive structural analysis of organic molecules, including this compound and its newly synthesized analogues. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

In the ¹H NMR spectrum of an this compound derivative, distinct signals correspond to each unique proton environment. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Protons on the aromatic ring of the isoindoline core typically appear in the downfield region (approximately 7.0-7.5 ppm) due to the deshielding effect of the ring current. The methylene protons (CH₂) of the isoindoline ring are diastereotopic and often present as a complex multiplet or as distinct signals, usually in the range of 4.0-5.0 ppm. The N-methyl (N-CH₃) protons give rise to a singlet further upfield, typically around 2.5-3.0 ppm. The protons associated with the amine hydrochloride (NH₂⁺) can be broad and their chemical shift is variable, often influenced by the solvent and concentration.

Spin-spin coupling, observed as the splitting of a signal into multiplets (e.g., singlet, doublet, triplet), reveals the number of neighboring protons, providing crucial connectivity data. The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between adjacent protons.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom produces a single peak, with its chemical shift indicating its functional group and electronic environment. Aromatic carbons of the isoindoline ring resonate between 120-140 ppm. The methylene carbons are typically found in the 50-60 ppm range, while the N-methyl carbon signal appears further upfield, around 30-40 ppm.

The combined data from both ¹H and ¹³C NMR allows for the unambiguous assignment of the complete molecular structure of novel derivatives, confirming the success of synthetic modifications and ensuring the purity of the synthesized compounds.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Hypothetical this compound Derivative

| Assignment | ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Multiplicity | |

| Aromatic CH | 7.25-7.40 | Multiplet |

| Aromatic CH | 7.25-7.40 | Multiplet |

| Aromatic C (quaternary) | - | - |

| Isoindoline CH₂ | 4.50 | Singlet |

| N-CH₃ | 2.85 | Singlet |

| NH₂⁺ | 9.50 | Broad Singlet |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful and rapid analytical method used to identify the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum plots the intensity of absorption versus the wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule's functional groups.

For this compound, the IR spectrum reveals several characteristic absorption bands that confirm its key structural features. The presence of the amine hydrochloride group is prominently indicated by a broad and strong absorption band in the region of 3200-2500 cm⁻¹. This band arises from the stretching vibrations of the N-H bonds in the protonated amine (NH₂⁺). Within this broad envelope, C-H stretching vibrations from both the aromatic ring and the aliphatic methylene and methyl groups also appear, typically between 3100-2850 cm⁻¹.

Other key absorptions include:

Aromatic C=C Stretching: Medium to weak bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene (B151609) ring within the isoindoline structure.

N-H Bending: An absorption band around 1620-1560 cm⁻¹ is typically assigned to the bending vibration of the NH₂⁺ group.

C-N Stretching: The stretching vibration for the C-N bond of the isoindoline ring and the N-N bond appears in the fingerprint region, generally between 1250-1020 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring produce strong bands in the 900-675 cm⁻¹ region, and the pattern can sometimes suggest the substitution pattern on the aromatic ring.

When synthesizing new derivatives of this compound, IR spectroscopy is invaluable for monitoring the reaction. The appearance of new absorption bands (e.g., a strong C=O stretch around 1700 cm⁻¹ for a ketone derivative) or the disappearance of bands from the starting material provides clear evidence of a successful chemical transformation.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3200-2500 | Strong, Broad | Amine Salt (NH₂⁺) | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H | C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H (CH₂, CH₃) | C-H Stretch |

| 1610-1580 | Medium | Aromatic C=C | C=C Ring Stretch |

| 1590-1550 | Medium | Amine Salt (NH₂⁺) | N-H Bend |

| 1480-1440 | Medium | Aromatic C=C | C=C Ring Stretch |

| 1250-1020 | Medium-Strong | C-N | C-N Stretch |

| 800-700 | Strong | Aromatic C-H | C-H Out-of-Plane Bend |

Future Directions and Emerging Research Areas for N Methylisoindolin 2 Amine Hydrochloride

Development of Next-Generation Analogues with Tuned Pharmacological Profiles

The development of next-generation analogues of N-Methylisoindolin-2-amine hydrochloride is a primary focus of current research. The objective is to synthesize novel compounds with enhanced potency, selectivity, and optimized pharmacokinetic profiles. This is achieved through systematic chemical modifications of the core isoindoline (B1297411) structure.

A key strategy involves the targeted substitution on the isoindoline ring system. Researchers are investigating how the introduction of various functional groups on the phenyl portion of the molecule or alterations to the N-methyl group can modulate the compound's interaction with specific biological targets. The goal is to improve binding affinity for a desired receptor or enzyme while minimizing interactions with other proteins to reduce potential off-target effects.

Furthermore, the stereochemistry of these analogues is a critical consideration. The three-dimensional orientation of a molecule's atoms can profoundly influence its biological activity. By synthesizing and evaluating individual stereoisomers of this compound derivatives, scientists can pinpoint the most active and selective spatial arrangement for a particular therapeutic target.

| Research Focus | Key Findings |

| Structural Modifications | The addition of electron-withdrawing or electron-donating groups to the aromatic ring can significantly alter the compound's biological activity. |

| Stereochemistry | For certain isoindoline derivatives, the (S)-enantiomer has demonstrated superior potency in various assays when compared to the (R)-enantiomer. |

| Pharmacokinetic Optimization | Alterations to the N-alkyl substituent have been shown to impact metabolic stability and the potential for oral bioavailability. |

Exploration of Novel Therapeutic Applications Based on Preclinical Findings

Preclinical investigations involving this compound and its analogues are beginning to illuminate a spectrum of potential therapeutic uses. While these findings are preliminary, they establish a scientific basis for subsequent clinical research.

A particularly promising avenue lies within the field of neuroscience. Certain derivatives of isoindoline have shown activity at various targets within the central nervous system (CNS), such as neurotransmitter transporters and receptors. This has spurred research into their potential as treatments for conditions like depression, anxiety, and neurodegenerative diseases. The capacity of these small molecules to penetrate the blood-brain barrier is a crucial attribute for their development as CNS-active agents.

In addition to neuroscience, researchers are exploring the potential of these compounds in oncology. Some molecules based on the isoindoline structure have demonstrated the ability to inhibit the proliferation of cancer cells in laboratory settings. The precise mechanisms responsible for this antiproliferative activity are currently under active investigation, with some evidence suggesting the inhibition of key signaling pathways that are essential for tumor growth and survival.

| Potential Therapeutic Area | Preclinical Findings |

| Neuroscience | Certain analogues modulate the activity of monoamine transporters, indicating a potential for antidepressant or anxiolytic effects. |

| Oncology | Inhibition of cell growth has been observed in various cancer cell lines, with ongoing studies to elucidate the underlying mechanisms. |

| Inflammatory Disorders | Some derivatives have exhibited anti-inflammatory properties in cellular models of inflammation. |

Integration of Advanced Computational and Experimental Approaches in Isoindoline-Based Drug Discovery

The discovery and development of new therapeutic agents derived from the isoindoline scaffold are being significantly enhanced by the integration of sophisticated computational and experimental technologies. This synergistic approach facilitates a more rational and efficient drug design process.

Computational methods, including molecular docking and virtual screening, are utilized to predict the interactions between novel isoindoline analogues and their biological targets. These in silico techniques help to prioritize which compounds should be synthesized and subjected to experimental testing, thereby conserving valuable time and resources. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies are employed to construct predictive models that correlate the chemical structure of new derivatives with their biological activity.

On the experimental front, high-throughput screening (HTS) enables the rapid evaluation of extensive libraries of isoindoline compounds against a multitude of biological targets. The data generated from HTS can then be fed back to refine the computational models, creating a powerful iterative cycle that propels the drug discovery process. Advanced analytical techniques are also indispensable for the precise characterization of the synthesized compounds and for studying their metabolic profiles.

| Approach | Application in Isoindoline Drug Discovery |

| Molecular Docking | Predicts the binding orientation and affinity of isoindoline derivatives to their target proteins. |

| Virtual Screening | Identifies promising hit compounds from large digital libraries of chemical structures. |

| High-Throughput Screening | Allows for the rapid biological activity testing of large numbers of synthesized isoindoline analogues. |

| QSAR | Develops models that can predict the biological activity of new derivatives based on their structural features. |

Q & A

Synthesis and Optimization

Basic Q1: What are the common synthetic routes for preparing N-Methylisoindolin-2-amine hydrochloride, and how are intermediates characterized? Answer: A typical route involves cyclization of N-methyl-1,2-phenylene diamine dihydrochloride with glycolic acid under reflux conditions, yielding hydroxyl-methyl intermediates (e.g., compound 1 in ). Key intermediates are characterized via -NMR and HPLC to confirm purity (>98%) and structural integrity. For example, aldehyde derivatives (e.g., 1a) are synthesized via condensation with fluorobenzaldehyde, monitored by TLC and mass spectrometry .

Advanced Q1: How can reaction conditions be optimized to mitigate side-product formation during cyclization? Answer: Side products (e.g., over-alkylated species) arise from excess methylating agents. Optimization includes:

- Temperature control : Maintain ≤60°C to prevent thermal degradation.

- Stoichiometric ratios : Use 1.1–1.3 equivalents of methylamine to minimize di-methylation.

- Workup protocols : Employ gradient elution (e.g., 0.1% TFA in acetonitrile/water) during HPLC purification to isolate the target compound from impurities .

Analytical Characterization

Basic Q2: What analytical methods are recommended for confirming the identity and purity of this compound? Answer: Use a combination of:

- HPLC : Reverse-phase C18 columns (e.g., LiChrospher RP select B) with UV detection at 254 nm. Retention times should align with certified reference standards (e.g., EP/JP pharmacopeial guidelines) .

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., m/z 168.1 for [M+H]) .

Advanced Q2: How can NMR spectral discrepancies (e.g., diastereomeric splitting) be resolved for structurally similar impurities? Answer: For isoindoline derivatives, -NMR at 600 MHz with cryoprobe enhances resolution of aromatic protons. For diastereomers, use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to separate enantiomers. Assign configurations via NOESY correlations or X-ray crystallography .

Stability and Storage

Basic Q3: What storage conditions are critical for maintaining the stability of this compound? Answer: Store at 2–8°C in airtight, light-resistant containers. Lyophilized forms remain stable for >24 months at -20°C with desiccants (e.g., silica gel) to prevent hygroscopic degradation .

Advanced Q3: What degradation pathways occur under accelerated stability testing (40°C/75% RH), and how are degradants quantified? Answer: Hydrolysis of the methylamine group generates isoindolinone derivatives. Monitor via forced degradation studies:

- Acidic conditions : 0.1N HCl at 60°C for 24 hours.

- LC-MS/MS : Quantify degradants using a calibration curve with impurity standards (e.g., EP Impurity A) .

Mechanistic Studies

Advanced Q4: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions? Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for methyl group transfer. Solvent effects (e.g., DMF vs. THF) are simulated using COSMO-RS to optimize activation energies .

Biological Activity Profiling

Basic Q5: What in vitro assays are suitable for assessing the biological activity of N-Methylisoindolin-2-amine derivatives? Answer: Screen against kinase targets (e.g., VEGFR2) using ATP-competitive inhibition assays. IC values are determined via fluorescence polarization (FP) with recombinant enzymes .

Data Contradictions

Advanced Q6: How can conflicting solubility data in polar solvents (e.g., DMSO vs. water) be reconciled? Answer: Solubility varies with protonation states. Perform pH-solubility profiling (pH 1–12) using shake-flask methods. For DMSO, ensure anhydrous conditions to avoid hydrate formation .

Regulatory Compliance

Basic Q7: What regulatory standards apply to this compound in pharmaceutical intermediates? Answer: Follow ICH Q3A guidelines for impurity thresholds (<0.15% for unidentified impurities). Certify batches with EP/JP reference standards (e.g., MM0439.07 for related amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.